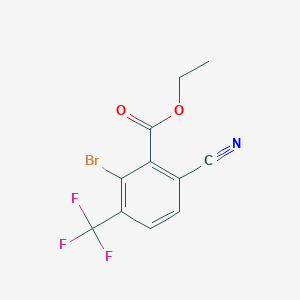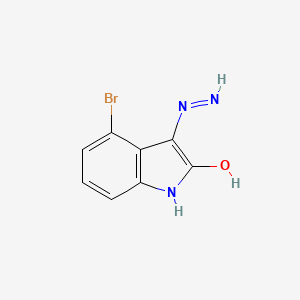
(E)-4-Bromo-3-hydrazonoeindolin-2-one
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a stick diagram, or a 3D model.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, the steps of the reaction, and the yield.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions of the reaction, the mechanism, and the rate.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties.Applications De Recherche Scientifique
Enzyme Inhibition
(E)-4-Bromo-3-hydrazonoeindolin-2-one derivatives have shown effectiveness in inhibiting various enzymes. For instance, novel 4-phenylbutenone derivatives, which are structurally related, were effective inhibitors of carbonic anhydrase I and II isoenzymes, acetylcholinesterase, and butyrylcholinesterase, with inhibition constants in the low picomolar range (Bayrak et al., 2017).
Antimicrobial Activities
Substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds, closely related to (E)-4-Bromo-3-hydrazonoeindolin-2-one, have been synthesized and shown to possess antimicrobial activities. These compounds were evaluated using the Kirby-Bauer method for their effectiveness against various microorganisms (Balaji et al., 2017).
Antiproliferative EGFR-TK Inhibitors
In the field of cancer research, diethyl 2-[2-(substituted-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono]-succinates, structurally similar to (E)-4-Bromo-3-hydrazonoeindolin-2-one, have been designed and synthesized. These compounds exhibited significant in vitro cytotoxic activity against various cancer cell lines and showed notable inhibitory activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in cancer development and progression (Elbastawesy et al., 2019).
Synthesis of Quinazolinones
(E)-4-Bromo-3-hydrazonoeindolin-2-one derivatives have been utilized in the synthesis of quinazolinones, which are compounds with various biological activities. For instance, a one-pot synthesis method for 2,3-disubstituted-4(3H)-quinazolinones was developed, using compounds structurally related to (E)-4-Bromo-3-hydrazonoeindolin-2-one as starting materials (Mohammadi & Hossini, 2011).
Molecular Docking and Dynamics Simulation Studies
Compounds structurally similar to (E)-4-Bromo-3-hydrazonoeindolin-2-one have been studied through molecular docking and dynamics simulation. These studies aim to predict the biological activities and understand the interaction of these compounds with proteins at a molecular level (Mary et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes precautions for handling, storage, and disposal.
Orientations Futures
This involves identifying areas where further research could be beneficial. It might include potential applications, modifications, or related compounds to synthesize.
Propriétés
IUPAC Name |
4-bromo-3-diazenyl-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQNORQXZKGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(N2)O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-Bromo-3-hydrazonoeindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



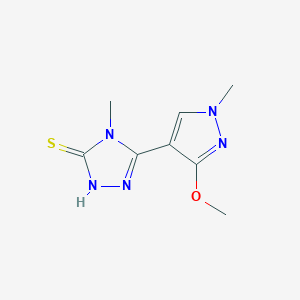
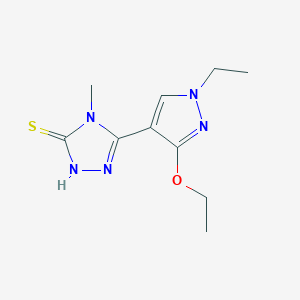
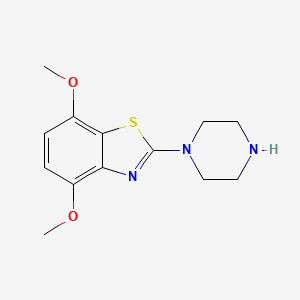
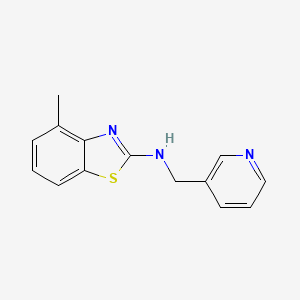
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)
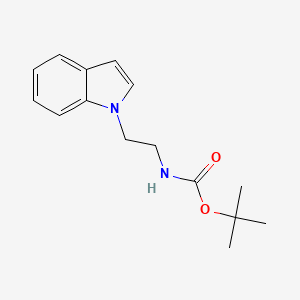
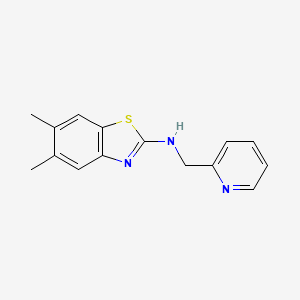
![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)
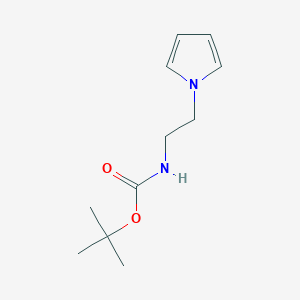
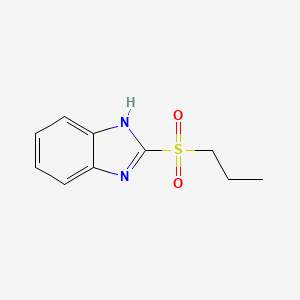
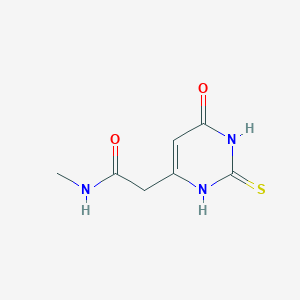
![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)
